molecular formula C13H9Cl2N3 B6422634 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 946359-89-3

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6422634
CAS No.: 946359-89-3
M. Wt: 278.13 g/mol
InChI Key: LABMEKUATLDUCH-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its structure includes:

  • Chloro substituent at position 7, enhancing electrophilicity and metabolic stability.
  • 2-Chlorophenyl group at position 3, contributing to steric bulk and lipophilicity.
  • Methyl group at position 5, improving solubility and modulating steric effects.

This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for their kinase inhibition and antitumor properties .

Properties

IUPAC Name

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-8-6-12(15)18-13(17-8)10(7-16-18)9-4-2-3-5-11(9)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMEKUATLDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-amino-5-methylpyrazole in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific applications of 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine include:

  • Anticancer Activity : Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine structure exhibit potent anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
  • Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibitors targeting PDE10A have been linked to potential treatments for neurological disorders .
  • Psychopharmacological Effects : There is evidence that pyrazolo[1,5-a]pyrimidines can modulate neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression .

Synthesis and Functionalization

The synthesis of 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves cyclocondensation reactions between 3-amino-pyrazole derivatives and various electrophilic species. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and selectivity:

  • Synthesis Pathways : The main synthetic route involves the interaction of NH-3-aminopyrazoles with biselectrophilic compounds. This method allows for versatile modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
  • Functionalization Techniques : Post-synthetic modifications have been explored to improve pharmacological profiles. These include introducing various substituents that can enhance solubility and bioavailability .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine:

  • Anticancer Studies : A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative inhibited the growth of breast cancer cell lines by targeting specific signaling pathways .
  • Neuroprotective Effects : Research on PDE inhibitors has shown that certain pyrazolo[1,5-a]pyrimidines can protect neuronal cells from apoptosis induced by neurotoxic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor cell proliferation through kinase inhibition ,
Enzymatic InhibitionTargets phosphodiesterases involved in cellular signaling
Psychopharmacological EffectsModulates neurotransmitter systems for anxiety and depression treatment

Mechanism of Action

The mechanism of action of 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Key Properties/Biological Activity Reference
7-Chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine 2-Chlorophenyl Balanced lipophilicity; kinase inhibition
7-Chloro-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl Increased polarity; potential CNS activity
7-Chloro-3-cyclopropyl-5-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine Cyclopropyl Reduced steric hindrance; improved binding

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) at position 3 enhance kinase inhibition (Pim-1 IC₅₀ < 50 nM) .
  • Bulky substituents (e.g., dimethoxyphenyl) may reduce metabolic clearance but increase molecular weight.

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Key Properties/Biological Activity Reference
7-Chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine Methyl Optimal solubility; c-Met inhibition (IC₅₀ ~10 nM)
5-Phenyl-7-chloro-3-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine Phenyl Higher lipophilicity; improved tumor uptake
5-(Hydroxymethyl)-7-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine Hydroxymethyl Enhanced polarity; slower tumor clearance

Key Observations :

  • Methyl groups balance metabolic stability and potency.
  • Phenyl groups increase tumor uptake but may reduce solubility .

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Key Properties/Biological Activity Reference
7-Chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine Chloro Moderate metabolic stability; kinase inhibition
7-Trifluoromethyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine Trifluoromethyl Enhanced electron-withdrawing effects; improved selectivity
7-Methoxy-5-chloro-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine Methoxy Reduced electrophilicity; altered biodistribution

Key Observations :

  • Chloro and trifluoromethyl groups improve kinase binding via electronic effects.
  • Methoxy substituents may reduce off-target interactions but lower potency .

Structure–Activity Relationships (SAR)

  • Position 3 : Meta-substituted electron-withdrawing groups (e.g., Cl, CF₃) maximize Pim-1 inhibition (IC₅₀ < 30 nM) .
  • Position 5: Trans-4-aminocyclohexanol derivatives enhance cellular activity (e.g., BAD phosphorylation inhibition at 1 μM) .
  • Position 7 : Chloro or trifluoromethyl groups improve kinase selectivity over hERG channels (IC₅₀ > 30 μM) .

Biological Activity

7-Chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₂Cl₃N₃
  • CAS Number : 737827-62-2
  • Molecular Weight : 388.683 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. A study assessed the antibacterial and antibiofilm activities of several derivatives, indicating that these compounds can inhibit biofilm formation in pathogenic bacteria, which is crucial for treating infections resistant to conventional antibiotics .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, one study reported that specific analogs effectively inhibited tumor growth in MCF-7 breast cancer cells, demonstrating their potential as dual inhibitors targeting EGFR and VGFR2 pathways with IC₅₀ values ranging from 0.3 to 24 µM .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has been noted for anxiolytic and anticonvulsant activities. A patent describes the use of pyrazolo[1,5-a]pyrimidines as anxiolytic agents, suggesting their potential in treating anxiety disorders and epilepsy .

The mechanisms through which 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exerts its biological effects involve:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : It may bind to specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of biofilm formation by pyrazolo derivatives against pathogenic bacteria.
Cancer Cell Proliferation Showed that specific analogs inhibited MCF-7 cell growth by inducing apoptosis (IC₅₀ = 0.3–24 µM).
Neuropharmacological Effects Reported anxiolytic and anticonvulsant properties in animal models.

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